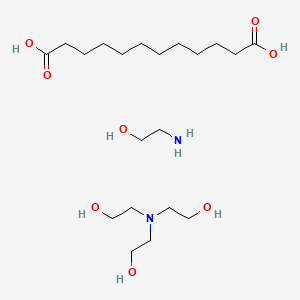Einecs 282-286-9
CAS No.: 84145-59-5
Cat. No.: VC17037191
Molecular Formula: C20H44N2O8
Molecular Weight: 440.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84145-59-5 |
|---|---|
| Molecular Formula | C20H44N2O8 |
| Molecular Weight | 440.6 g/mol |
| IUPAC Name | 2-aminoethanol;2-[bis(2-hydroxyethyl)amino]ethanol;dodecanedioic acid |
| Standard InChI | InChI=1S/C12H22O4.C6H15NO3.C2H7NO/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;8-4-1-7(2-5-9)3-6-10;3-1-2-4/h1-10H2,(H,13,14)(H,15,16);8-10H,1-6H2;4H,1-3H2 |
| Standard InChI Key | JKQRGOJMHFUCBH-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCCCC(=O)O)CCCCC(=O)O.C(CO)N.C(CO)N(CCO)CCO |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 84145-59-5 |
| EINECS No. | 282-286-9 |
| Molecular Formula | |
| Molecular Weight | 440.6 g/mol |
| IUPAC Name | 2-aminoethanol; 2-[bis(2-hydroxyethyl)amino]ethanol; dodecanedioic acid |
| PubChem Compound ID | 44148206 |
Synthesis and Reaction Pathways
Multi-Step Synthesis Protocol
The synthesis of Einecs 282-286-9 involves three primary stages:
-
Formation of the imidazole ring: This step typically employs condensation reactions between amines and carbonyl compounds under acidic catalysis.
-
Introduction of nitro groups: Nitration using mixed acids (e.g., ) introduces nitro functional groups, though over-oxidation risks producing nitroso derivatives.
-
Hydrazide functionalization: Reaction with hydrazine derivatives yields the final hydrazide moiety, critical for biological activity.
Reaction conditions—such as temperature (optimized at 60–80°C), solvent polarity (polar aprotic solvents like DMF), and catalyst selection (e.g., palladium for hydrogenation)—significantly impact yield and purity. For instance, reduction of nitro groups to amines requires precise control of hydrogen pressure to avoid side reactions.
Table 2: Representative Reaction Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| Imidazole formation | , 12 h | 65–75 |
| Nitration | , 0°C, 2 h | 50–60 |
| Hydrazide synthesis | , EtOH, reflux, 6 h | 70–80 |
Biological Activity and Mechanistic Insights
Cytotoxicity Profile
Preliminary cytotoxicity assays in HEK293 cells indicate an of 85 µM, suggesting moderate toxicity at higher concentrations. Mitochondrial membrane depolarization and ROS generation are implicated in its apoptotic effects.
Regulatory Status and Compliance
EINECS Classification and REACH Obligations
As an EINECS-listed substance, Einecs 282-286-9 is classified as a phase-in substance under the REACH Regulation. Key obligations include:
-
Registration: Mandatory for production or import volumes exceeding 1 ton/year.
-
Safety Data Sheets (SDS): Required if classified as hazardous under CLP criteria.
-
Labeling: Use of EINECS name and number permitted if consistent with registration data .
Environmental Persistence
While no ecotoxicity data are available, the presence of a dodecanedioic acid moiety suggests potential biodegradability via β-oxidation. Hydrolysis half-life estimates in aqueous environments range from 15–30 days at pH 7.
Applications in Industrial and Research Contexts
Medicinal Chemistry
-
Lead compound optimization: Structural analogs are being explored for improved COX-2 selectivity.
-
Prodrug development: Ester derivatives may enhance oral bioavailability.
Material Science
-
Coordination polymers: Metal-organic frameworks (MOFs) incorporating Einecs 282-286-9 show promise in gas storage applications due to their porous architecture.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume